molecular formula C29H23ClN2O2 B11648659 [4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl](4-methoxyphenyl)methanone

[4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl](4-methoxyphenyl)methanone

Cat. No.: B11648659
M. Wt: 467.0 g/mol
InChI Key: DPEAXWVGLVLXQB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-ylmethanone is a complex organic compound with a unique structure that combines benzodiazepine and methanone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzophenone with 4-methoxybenzaldehyde under acidic conditions to form the intermediate product, which is then cyclized to form the benzodiazepine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In medicinal chemistry, derivatives of this compound have been explored for their potential pharmacological activities, including anxiolytic and anticonvulsant properties. The benzodiazepine core is known for its interaction with the central nervous system, making it a candidate for drug development .

Industry

In the industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-ylmethanone lies in its combination of the benzodiazepine and methanone functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

Molecular Formula

C29H23ClN2O2

Molecular Weight

467.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C29H23ClN2O2/c1-34-24-17-13-22(14-18-24)29(33)32-27-10-6-5-9-25(27)31-26(20-11-15-23(30)16-12-20)19-28(32)21-7-3-2-4-8-21/h2-18,28H,19H2,1H3

InChI Key

DPEAXWVGLVLXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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